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Compound of Interest

Compound Name: 1-BENZYL-3-METHYLURACIL

CAS No.: 61686-79-1

Cat. No.: B1626571 Get Quote

In the landscape of drug discovery and medicinal chemistry, N-substituted uracil derivatives

represent a cornerstone scaffold for developing novel therapeutic agents, including potent anti-

HIV agents.[1][2] The compound 1-benzyl-3-methyluracil, a member of this vital class,

requires thorough physicochemical characterization to inform its development trajectory. Direct,

published experimental data for this specific molecule is sparse; therefore, this guide adopts a

dual-purpose narrative. It serves not only as a repository of predicted properties based on

sound chemical principles and data from analogous structures but also as a detailed

methodological framework for researchers to empirically validate these characteristics in their

own laboratories. Our focus is on the causality behind experimental choices, ensuring that

each protocol is a self-validating system for generating trustworthy and reproducible data.

Molecular Structure and Key Features
1-Benzyl-3-methyluracil possesses a pyrimidine core, a foundational element in many

biologically active molecules.[3][4] The structure is characterized by a benzyl group substitution

at the N1 position and a methyl group at the N3 position. This dual substitution precludes the

tautomerism often seen in uracil, locking the molecule in the diketo form.[5] The benzyl group

introduces significant aromatic character and steric bulk, which is anticipated to influence

properties like solubility and crystal packing.

Figure 1: 2D Chemical Structure of 1-benzyl-3-methyluracil.
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Synthesis Pathway
The synthesis of N1,N3-disubstituted uracils typically follows a sequential alkylation strategy

starting from a commercially available uracil derivative. A robust and logical pathway for

synthesizing 1-benzyl-3-methyluracil would likely involve the initial benzylation of a protected

uracil, followed by methylation.

6-Chlorouracil

Step 1: Benzylation at N1
Reagent: Benzyl Bromide

Base: K2CO3
Solvent: DMF

1-Benzyl-6-chlorouracil

Step 2: Methylation at N3
Reagent: Methyl Iodide

Base: K2CO3
Solvent: DMF

1-Benzyl-6-chloro-3-methyluracil
Step 3: Dechlorination

Reagent: H2, Pd/C
Catalyst: Palladium on Carbon

1-Benzyl-3-methyluracil

Click to download full resolution via product page

Figure 2: Proposed Synthesis Workflow for 1-benzyl-3-methyluracil.

A similar multi-step synthesis has been successfully employed for related derivatives like 1-

benzyl-3-(3,5-dimethylbenzyl)uracil, starting from 2,4,6-trichloropyrimidine.[6] The choice of a

weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like

dimethylformamide (DMF) is crucial for facilitating the Sₙ2 reaction while minimizing side

reactions.[7] The final dechlorination step is a standard catalytic hydrogenation.

Physicochemical Properties: Data and Experimental
Protocols
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range

(typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a

depressed and broader melting range.[8]

Predicted Value: Based on analogous compounds, the melting point is expected to be

significantly different from its parent molecules. For comparison, 1-methyluracil melts at 236-

238 °C, while other N-benzylated uracils exhibit varied melting points depending on

substitution.[9][10] The presence of both methyl and benzyl groups will influence the crystal

lattice energy, and an experimental determination is essential.
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Experimental Protocol: Melting Point Determination[11][12]

Sample Preparation: A small amount of dry, crystalline 1-benzyl-3-methyluracil is finely

powdered on a watch glass.

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is

tapped gently on a hard surface to pack the sample into the sealed bottom, achieving a

sample height of 1-2 mm.[11][12]

Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus

(such as a Mel-Temp or Thiele tube setup).

Measurement:

Rapid Scan: The temperature is increased rapidly (e.g., 10 °C/min) to determine an

approximate melting range.[12]

Accurate Scan: A fresh sample is heated to ~20 °C below the approximate melting point.

The heating rate is then reduced to 1-2 °C/min.

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The

melting point is reported as the range T₁ - T₂.

Solubility
Solubility is a key parameter influencing bioavailability and formulation development. The

introduction of a nonpolar benzyl group is expected to decrease aqueous solubility compared

to uracil, while increasing its solubility in organic solvents.

Predicted Characteristics: The compound is predicted to have low solubility in water and higher

solubility in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like

dichloromethane.

Experimental Protocol: Isothermal Solubility Determination[13][14]

This protocol determines the solubility by creating a saturated solution and measuring its

concentration, often via UV-Vis spectroscopy.
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Calibration Curve:

Prepare a series of standard solutions of 1-benzyl-3-methyluracil of known

concentrations in the chosen solvent (e.g., water, PBS, ethanol).

Measure the absorbance of each standard at the wavelength of maximum absorbance

(λ_max) using a UV-Vis spectrophotometer.

Plot absorbance versus concentration to generate a linear calibration curve (Beer-Lambert

plot).

Sample Preparation:

Add an excess amount of solid 1-benzyl-3-methyluracil to a known volume of the solvent

in a sealed vial.

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24

hours) to ensure equilibrium is reached.[13]

Measurement:

Centrifuge the saturated solution to pellet the undissolved solid.

Carefully withdraw a known volume of the supernatant and dilute it quantitatively with the

solvent to bring the absorbance within the range of the calibration curve.

Measure the absorbance of the diluted sample at λ_max.

Calculation: Use the calibration curve to determine the concentration of the diluted sample.

Back-calculate to find the concentration of the original saturated solution, which represents

the solubility.
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Figure 3: Workflow for Isothermal Solubility Measurement.
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Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized

molecule.

3.3.1 Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their

characteristic vibrational frequencies.[3][4]

Predicted IR Data:
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Wavenumber
(cm⁻¹)

Vibration Type Expected Intensity Rationale

3100-3000
Aromatic C-H Stretch

(Benzyl)
Medium

Characteristic of sp²

C-H bonds in the

aromatic ring.[15]

2950-2850
Aliphatic C-H Stretch

(Methyl, CH₂)
Medium

Characteristic of sp³

C-H bonds.[4][16]

~1710 & ~1660
C=O Stretch (Amide I

Bands)
Strong

Two distinct carbonyl

stretching bands are

expected for the uracil

ring.[4]

1600, 1495, 1450
C=C Stretch

(Aromatic Ring)
Medium-Weak

Multiple bands are

characteristic of the

benzyl group's

aromatic ring.[15]

1450-1600
C=C and C=N Stretch

(Pyrimidine)
Medium

Vibrations associated

with the heterocyclic

ring structure.[4]

1200-1350 C-N Stretch Medium

Corresponds to the

stretching of the

carbon-nitrogen bonds

within and attached to

the pyrimidine ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR[17]

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a

background spectrum.

Sample Application: Place a small amount of the solid 1-benzyl-3-methyluracil sample

directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H and ¹³C NMR Data: The chemical shifts will be influenced by the electron-

withdrawing nature of the uracil ring and the aromaticity of the benzyl group.

¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

~7.2-7.4 Multiplet 5H
Benzyl

(Aromatic)

~5.7 Doublet 1H H5 (Uracil)

~7.5 Doublet 1H H6 (Uracil)

~5.0 Singlet 2H CH₂ (Benzyl)

~3.2 Singlet 3H CH₃ (Methyl)
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¹³C NMR Predicted δ (ppm) Assignment

~163 C4 (Carbonyl)

~151 C2 (Carbonyl)

~141 C6 (Uracil)

~136 C_quat (Benzyl)

~127-129 CH (Benzyl)

~102 C5 (Uracil)

~51 CH₂ (Benzyl)

~28 CH₃ (Methyl)

Note: These are estimations. Actual values depend on the solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation and Analysis[18]

Sample Preparation: Dissolve 5-25 mg of 1-benzyl-3-methyluracil in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[19]

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]

Analysis:

Cap the NMR tube and label it.

Insert the tube into the NMR spectrometer.

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) following

standard instrument procedures.

Use the residual solvent signal or an internal standard (e.g., TMS) for chemical shift

referencing.[21]

3.3.3 Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The primary peak expected would correspond to the exact mass of the

molecule (C₁₃H₁₂N₂O₂), which is 228.0899 g/mol .

Key Fragmentation: The major fragmentation pathway for N-alkyl substituted uracils often

involves the cleavage of the alkyl substituent.[22] A prominent fragment is expected from the

loss of the benzyl group, resulting in a peak corresponding to the tropylium cation at m/z 91.

Another significant fragment would be the remaining 3-methyluracil cation at m/z 125.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the

ion source. This causes ionization and fragmentation.

Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio

(m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion
This guide provides a comprehensive framework for the characterization of 1-benzyl-3-
methyluracil. While specific experimental values require laboratory determination, the

provided protocols represent best practices in the field, and the predicted data serves as a

scientifically-grounded baseline for analysis. The systematic application of these methodologies

will yield a robust physicochemical profile, which is indispensable for the rational advancement

of this compound in medicinal chemistry and drug development pipelines.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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